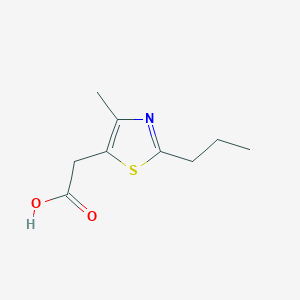

2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-methyl-2-propyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-4-8-10-6(2)7(13-8)5-9(11)12/h3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMNSDHQJDKKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(S1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-methyl-1,3-thiazole with propyl magnesium bromide, followed by carboxylation to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid is linked to its ability to interact with various biological targets. Key applications include:

- Inhibition of Kinases : Thiazole derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that compounds with thiazole moieties can selectively inhibit CDK9, leading to apoptosis in cancer cells . This suggests that this compound may possess similar inhibitory effects.

- Anti-inflammatory Activity : Thiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting p38 MAP kinase and tumor necrosis factor-alpha (TNF-α) production. This activity is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that create the thiazole ring and introduce the acetic acid functionality. Various synthetic routes have been explored, including:

- Condensation Reactions : Utilizing appropriate starting materials that contain thiazole precursors.

- Functional Group Modifications : Altering substituents on the thiazole ring to enhance biological activity or solubility.

The ability to modify the thiazole structure allows for the development of a library of derivatives with potentially improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives, including this compound:

- CDK Inhibition Study : A recent study demonstrated that a series of thiazole-based compounds were effective in inhibiting CDK9 with nanomolar potency. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly influenced the inhibitory activity against CDK9 .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of thiazoles in preclinical models of inflammation. Results showed that these compounds reduced inflammatory markers significantly, suggesting their utility in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(4-methyl-2-propyl-1,3-thiazol-5-yl)acetic acid and related compounds:

*Calculated molecular weight. †CAS number corresponds to 2-(4-methyl-1,3-thiazol-5-yl)acetic acid in ; the propyl-substituted variant may have a distinct CAS.

Key Observations:

- Acid Functionality : The acetic acid moiety is conserved across analogs, suggesting a role in target binding (e.g., PPAR receptor interactions in GW501516 ).

- Phenyl vs.

Neuroprotective and Metabolic Roles

- GW501516 (Cardarine): A well-studied PPARδ agonist with applications in enhancing endurance and lipid metabolism. Its structural complexity (sulfanyl-phenoxy group) enables high receptor affinity, unlike simpler acetic acid derivatives .

Anticancer and Antimicrobial Potential

- 2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic Acid: The phenylamino group at the 2-position may confer DNA-binding or enzyme-inhibitory properties, as seen in similar thiazole-based anticancer agents .

- Anilino Derivatives: Compounds like (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide exhibit antiviral and antibacterial activities, highlighting the importance of amino substituents in broadening therapeutic scope .

Biological Activity

2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The thiazole ring structure is significant for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.025 mg/mL |

| Compound B | Escherichia coli | 0.019 mg/mL |

| Compound C | Bacillus subtilis | 0.015 mg/mL |

These findings suggest that thiazole derivatives can be effective in combating bacterial infections, potentially serving as lead compounds for antibiotic development.

Antiviral Activity

In addition to antimicrobial properties, thiazole derivatives have been investigated for their antiviral potential. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The lipophilic nature of the compound enhances its permeability through lipid membranes, facilitating its action on intracellular targets.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Results:

- The compound showed an MIC value of 0.020 mg/mL against E. coli.

- Inhibition zones were measured and compared to standard antibiotics.

Study 2: Antiviral Potential

Another investigation focused on the antiviral effects of thiazole derivatives against influenza virus. The study employed in vitro assays to measure viral load reduction in infected cell cultures treated with this compound.

Findings:

- The compound reduced viral replication by approximately 70% at a concentration of 10 µM.

- Mechanistic studies suggested inhibition of viral polymerase activity.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Methyl-2-propyl-1,3-thiazol-5-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization of thiazole precursors and subsequent functionalization. Key steps include:

- Cyclocondensation : Reacting α-bromo ketones with thiourea derivatives under reflux in ethanol to form the thiazole core .

- Alkylation : Introducing the propyl group via nucleophilic substitution, requiring anhydrous conditions and controlled temperature (60–80°C) to minimize side reactions .

- Acetic Acid Moiety Addition : Employing carbodiimide coupling agents (e.g., DCC) to attach the acetic acid group, with pH adjustments (6.5–7.5) to stabilize intermediates . Yields (>70%) are achieved by optimizing solvent polarity (e.g., DMF for solubility) and using inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions on the thiazole ring (e.g., methyl at C4, propyl at C2) and acetic acid linkage .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts like unreacted thiourea derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 228.0922) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (GHS Category 2) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thiols) .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Purity Variability : Impurities >5% (e.g., unreacted morpholine derivatives) can skew bioassay results; validate purity via HPLC before testing .

- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration <0.1% to avoid cytotoxicity) .

- Cell Line Specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify receptor expression-dependent effects .

Q. What structural modifications enhance the compound’s pharmacological selectivity?

- Thiazole Substitutions : Replacing the methyl group at C4 with electron-withdrawing groups (e.g., Cl) increases metabolic stability but may reduce solubility .

- Propyl Chain Optimization : Branching (e.g., isopropyl) improves membrane permeability but requires steric compatibility with target binding pockets .

- Acetic Acid Bioisosteres : Substituting with tetrazole improves oral bioavailability by resisting decarboxylation .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Kinetic Studies : Monitor reaction rates (e.g., enzyme inhibition via UV-Vis spectroscopy) to determine values and binding mode .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with targets like PPARγ, guided by crystallographic data from analogous thiazoles .

- Metabolic Profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models to assess stability and detoxification pathways .

Q. How does the compound’s stability vary under physiological conditions?

- pH Sensitivity : Degrades rapidly at pH <3 (simulating gastric fluid), necessitating enteric coatings for oral delivery .

- Thermal Stability : Stable at 25°C for 48 hours in PBS, but degrades above 40°C (e.g., 20% loss in 24 hours) .

- Light Exposure : Photooxidation of the thiazole ring occurs under UV light; use light-protected storage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.